5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione
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Overview
Description
5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biotechnology, and material science.
Mechanism of Action
The exact mechanism of action of 5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase IX, which plays a crucial role in maintaining the pH balance of cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione has been shown to have a wide range of biochemical and physiological effects. It has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory and antimicrobial properties. In addition, it has been shown to have a selective inhibitory effect on carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Advantages and Limitations for Lab Experiments
5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has potent biological activity. However, it also has some limitations. It is highly reactive and can be unstable under certain conditions. In addition, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione. One direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and infections. Another direction is to investigate its mechanism of action in more detail to better understand its biological activity. Additionally, research can be conducted to optimize its synthesis and purification methods to improve its stability and reduce its toxicity. Finally, studies can be carried out to investigate its potential applications in material science, such as in the development of new sensors or catalysts.
Conclusion:
5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method is relatively simple, and it has potent biological activity. However, it also has some limitations, including its reactivity and toxicity. Future research in this area can lead to the development of new treatments for various diseases and the discovery of new materials with unique properties.
Synthesis Methods
The synthesis of 5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione involves the reaction of 3,4-dichloroaniline and 4-trifluoromethoxyphenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione has been studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been shown to have a selective inhibitory effect on the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2OS/c17-12-6-1-9(7-13(12)18)14-8-22-15(25)23(14)10-2-4-11(5-3-10)24-16(19,20)21/h1-8H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZYKERTOQRETD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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